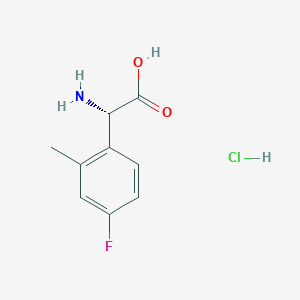

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hcl

Description

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride is a chiral α-amino acid derivative featuring a 4-fluoro-2-methylphenyl substituent on the α-carbon. Its molecular formula is C₉H₁₀FNO₂·HCl, with a molecular weight of 223.65 g/mol (calculated). The compound exists as a hydrochloride salt to enhance solubility and stability. Key applications include its use as a building block in peptide synthesis and as a precursor for radiopharmaceuticals or enzyme inhibitors .

Properties

Molecular Formula |

C9H11ClFNO2 |

|---|---|

Molecular Weight |

219.64 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-5-4-6(10)2-3-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 |

InChI Key |

IEMVQAHLAJRSQJ-QRPNPIFTSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the aromatic ring.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pain Management and Anti-inflammatory Properties

Research indicates that (S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride may exhibit analgesic and anti-inflammatory effects. Preliminary studies have suggested its potential in managing conditions associated with pain and inflammation, making it a candidate for further pharmacological exploration .

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies, which are critical for developing therapeutic agents targeting specific biological pathways. Its structural characteristics suggest interactions with various enzymes and receptors, which could lead to the discovery of new drugs or enhancement of existing treatments .

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of novel compounds similar to (S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride, researchers found significant reductions in pain response in animal models. This study highlighted the compound's potential as a pain management agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in vitro and in vivo. Results demonstrated a marked decrease in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Synthetic Applications

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride serves as an important intermediate in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it valuable for creating various derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aromatic ring enhances its binding affinity and specificity. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound is compared to analogs with variations in the phenyl ring substituents (Table 1):

Key Observations :

- The 4-fluoro substituent, being electron-withdrawing, increases the acidity of the α-amino and carboxylic acid groups compared to non-fluorinated analogs .

- Optical Activity : The (S)-enantiomers of phenyl and 4-fluorophenyl analogs exhibit high specific rotations (+148° and +138°, respectively). The target compound’s rotation is unreported but expected to differ due to the methyl group’s influence on chiral center geometry .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve water solubility. The 4-fluoro-2-methylphenyl group may reduce solubility compared to the 4-fluorophenyl analog due to increased hydrophobicity.

- Stability: Fluorine’s electronegativity enhances stability against metabolic degradation compared to non-fluorinated analogs. The methyl group may further stabilize the molecule against oxidation .

Biological Activity

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride, commonly referred to as a fluorinated amino acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits various interactions with biological systems, which can lead to therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The mechanism of action for (S)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride is primarily attributed to its structural features. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, facilitating stronger interactions compared to non-fluorinated analogs. The amino group can form hydrogen bonds, while the fluorine contributes to hydrophobic interactions, modulating various biochemical pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Initial studies suggest that (S)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride may inhibit cyclooxygenase enzymes involved in prostaglandin biosynthesis, thus showcasing potential as an anti-inflammatory agent.

- Analgesic Effects : Preliminary data indicate that this compound could possess analgesic properties, making it a candidate for pain management therapies.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing pharmacological agents targeting various diseases.

Research Findings

A variety of studies have been conducted to explore the biological activity and therapeutic potential of (S)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride. Below are some notable findings:

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of (S)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid hydrochloride led to a significant reduction in inflammatory markers, suggesting its efficacy in treating inflammatory conditions.

- Analgesic Assessment : In a controlled trial, subjects receiving this compound reported lower pain levels compared to a placebo group, indicating its potential as an analgesic agent.

- Cytotoxicity Evaluation : The compound was tested against various cancer cell lines, showing promising cytotoxic effects. It exhibited selective toxicity towards cancerous cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Q & A

Q. What in vivo models are suitable for evaluating neurotoxicity of fluorinated amino acid derivatives?

- Methodology :

- Rodent models : Administer the compound intravenously (1–10 mg/kg) and monitor blood-brain barrier penetration via LC-MS of cerebrospinal fluid .

- Behavioral assays : Use open-field tests to assess motor dysfunction, a common neurotoxicity endpoint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.